![molecular formula C15H14BrN3O3S B2539400 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide CAS No. 873676-09-6](/img/structure/B2539400.png)
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14BrN3O3S . It has an average mass of 396.259 Da and a monoisotopic mass of 394.993927 Da .
Synthesis Analysis
The synthesis of indazole-containing compounds, such as “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For example, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Molecular Structure Analysis
The molecular structure of “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” consists of a benzenesulfonamide group attached to an indazole ring via a nitrogen atom . The indazole ring is substituted at the 7-position with a bromo group and at the 3-position with an ethoxy group .Scientific Research Applications
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, which share a part of the chemical structure with 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide, are recognized for their pharmacological importance. These compounds form the basis of numerous compounds with potential therapeutic value. Research indicates that derivatives have shown promising anticancer and anti-inflammatory activity and have found applications in disorders involving protein kinases and neurodegeneration. The study highlights the indazole scaffold's significance in developing new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Biochemical Properties and Experimental Studies of Related Compounds
While the search did not directly return results specific to 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide, it's relevant to consider the research on related compounds such as ebrotidine. Ebrotidine is known for its gastroprotective properties, combining H2-receptor antagonist properties with those of a cytoprotective agent. This research suggests that certain brominated compounds, possibly sharing structural similarities with the query compound, have unique capabilities in promoting mucosal repair and integrity, which could be relevant in understanding the broader implications of related chemical structures in medical applications (Slomiany, Piotrowski, & Slomiany, 1997).
Future Directions
The future directions for research on “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential medicinal applications. Given the wide range of biological activities exhibited by indazole-containing compounds , there is significant potential for the development of novel drugs based on these structures.
Mechanism of Action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it’s plausible that 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide may interact with similar targets.
Mode of Action
It’s known that indazole derivatives bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a broad range of biochemical pathways.
Pharmacokinetics
It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide.
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It’s known that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine , suggesting that environmental conditions could potentially influence the synthesis and action of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide.
properties
IUPAC Name |
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULXIYIPSUFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.